2,2,3-Trimethylbutane-1,3-diol

Catalog No.
S1513235
CAS No.
16343-75-2
M.F
C7H16O2
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3-Trimethylbutane-1,3-diol

CAS Number

16343-75-2

Product Name

2,2,3-Trimethylbutane-1,3-diol

IUPAC Name

2,2,3-trimethylbutane-1,3-diol

Molecular Formula

C7H16O2

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C7H16O2/c1-6(2,5-8)7(3,4)9/h8-9H,5H2,1-4H3

InChI Key

FWRDQCHWQGNXNZ-UHFFFAOYSA-N

SMILES

CC(C)(CO)C(C)(C)O

Canonical SMILES

CC(C)(CO)C(C)(C)O

Synthesis and Characterization:

,2,3-Trimethylbutane-1,3-diol (TMD), also known as pinacol, is a small organic molecule with the chemical formula C₁₇H₁₆O₂. Research efforts related to TMD primarily focus on its synthesis and characterization. Studies have explored various methods for TMD synthesis, including:

  • Acyloin condensation: This traditional method involves the condensation of acetone in the presence of a Lewis acid catalyst .
  • Reduction of pinacolone: This method involves the reduction of pinacolone (3,3-dimethyl-2-butanone) with various reducing agents .
  • Electrochemical methods: Recent research has explored the use of electrocatalysis for the efficient and sustainable production of TMD .

Researchers have also employed various techniques to characterize TMD, such as:

  • Nuclear magnetic resonance (NMR) spectroscopy: This technique helps determine the structure and functional groups present in the molecule .
  • Mass spectrometry: This technique helps determine the molecular weight and identify potential impurities .
  • X-ray crystallography: This technique helps determine the three-dimensional structure of the molecule at the atomic level .

Potential Applications:

While TMD itself does not have extensive established applications, it serves as a valuable precursor for various other chemicals used in scientific research. These include:

  • Pinaconeol: This alcohol is a versatile intermediate in organic synthesis, used in the production of pharmaceuticals, fragrances, and other fine chemicals .
  • Pinacolone: This ketone serves as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
  • Development of new catalysts: Researchers are exploring the use of TMD derivatives as ligands in metal catalysts for various organic transformations .
  • Ionic liquids: TMD derivatives are being investigated for their potential use as ionic liquids, which are salts with unique properties like high thermal stability and miscibility with various organic solvents .

2,2,3-Trimethylbutane-1,3-diol is an organic compound with the molecular formula C7H16O2. It is classified as a diol due to the presence of two hydroxyl groups (-OH) attached to a branched hydrocarbon chain. The unique structure of this compound features three methyl groups bonded to the butane backbone, resulting in a highly branched molecule that exhibits distinct physical and chemical properties. This compound is also known for its application as an anti-knock additive in aviation fuels, where it helps prevent engine knocking by improving combustion efficiency .

Currently, there is no scientific literature available on the mechanism of action of 2,2,3-Trimethylbutane-1,3-diol in any biological system.

Information on the safety hazards of 2,2,3-Trimethylbutane-1,3-diol is limited. As a general precaution, unknown organic compounds should be handled with care, following standard laboratory safety protocols. Potential hazards may include:

  • Flammability: Likely flammable based on the presence of hydrocarbon groups.
  • Skin and eye irritation: The hydroxyl groups might cause irritation upon contact.
  • Inhalation hazard: Inhalation of vapors may be harmful, especially in high concentrations.

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form alkanes using reducing agents like lithium aluminum hydride.
  • Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide .

The synthesis of 2,2,3-trimethylbutane-1,3-diol can be achieved through various methods:

  • Hydroxylation of 2,2,3-trimethylbutane: This method involves the use of osmium tetroxide followed by reduction with sodium bisulfite, allowing for high stereochemical control.
  • Catalytic hydrogenation: In industrial settings, this compound is often synthesized from 2,2,3-trimethylbutanone through catalytic hydrogenation under high pressure and temperature conditions using catalysts such as palladium on carbon .

2,2,3-Trimethylbutane-1,3-diol has a variety of applications across different fields:

  • Chemical Industry: It serves as a building block in organic synthesis and is utilized in the production of specialty chemicals and solvents.
  • Fuel Additive: Its primary application lies in aviation fuels where it acts as an anti-knock agent.
  • Research: The compound is used in studies related to enzyme mechanisms and biochemical assays due to its structural properties .

Several compounds share structural similarities with 2,2,3-trimethylbutane-1,3-diol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,3-ButanediolC4H10O2A simpler diol without methyl branches
2,2-Dimethyl-1,3-propanediolC5H12O2Contains two methyl groups on the central carbon
2,3-ButanediolC4H10O2Hydroxyl groups on adjacent carbon atoms
2,2,4-Trimethyl-1,3-pentanediolC8H18O2Similar branching but with four carbons

Uniqueness: The uniqueness of 2,2,3-trimethylbutane-1,3-diol lies in its highly branched structure due to the presence of three methyl groups. This branching enhances its hydrophobicity and affects its reactivity compared to other diols. Its specific applications in fuel technology further distinguish it from similar compounds .

XLogP3

0.7

Wikipedia

2,2,3-trimethylbutane-1,3-diol

Dates

Modify: 2023-08-15

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